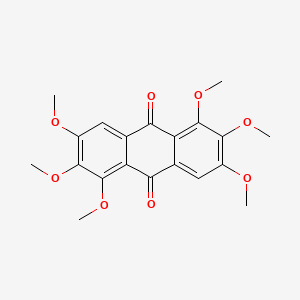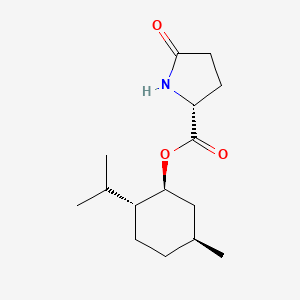
2',3'-Dideoxy-5'-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs often have significant biological activity and are used in various therapeutic applications, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine typically involves multiple steps, starting from a suitable uridine derivative. The key steps may include:
Protection of hydroxyl groups: Protecting groups such as silyl ethers or benzoyl groups are used to selectively protect the hydroxyl groups on the uridine molecule.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Introduction of the butoxy group: The 5’ position is modified to introduce the butoxy group, typically through an alkylation reaction.
Final deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology: As a tool for studying nucleic acid interactions and functions.
Medicine: Potential antiviral or anticancer agent due to its structural similarity to natural nucleosides.
Industry: Used in the synthesis of pharmaceuticals or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine likely involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved would depend on the exact biological context and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyuridine: Another nucleoside analog with similar deoxygenation at the 2’ and 3’ positions.
5-Fluorouridine: A nucleoside analog with a fluorine atom at the 5 position, used as an anticancer agent.
Zidovudine (AZT): A well-known antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
2’,3’-Dideoxy-5’-O-(4-methylbenzoyl)-5-((2-butoxy)methyl)uridine is unique due to the specific modifications at the 5’ position and the presence of the butoxy group, which may confer unique biological properties and potential therapeutic applications.
Propiedades
| 133635-57-1 | |
Fórmula molecular |
C22H28N2O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[(2S,5R)-5-[5-(butan-2-yloxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H28N2O6/c1-4-15(3)28-12-17-11-24(22(27)23-20(17)25)19-10-9-18(30-19)13-29-21(26)16-7-5-14(2)6-8-16/h5-8,11,15,18-19H,4,9-10,12-13H2,1-3H3,(H,23,25,27)/t15?,18-,19+/m0/s1 |
Clave InChI |
BAABMCBFLJMXAO-AOWWOYQVSA-N |
SMILES isomérico |
CCC(C)OCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COC(=O)C3=CC=C(C=C3)C |
SMILES canónico |
CCC(C)OCC1=CN(C(=O)NC1=O)C2CCC(O2)COC(=O)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









